BenchChemオンラインストアへようこそ!

Findy

DYRK1A Protein Folding Kinase Inhibition Mechanism

FINDY is the only commercially available DYRK1A inhibitor that operates via folding-intermediate targeting rather than ATP-competitive binding. Unlike INDY or harmine, FINDY selectively degrades newly synthesized DYRK1A protein without inhibiting mature kinase activity or cross-reacting with DYRK1B (IC50 >10 μM). This unique mechanism enables unambiguous attribution of phenotypes to DYRK1A in Xenopus embryo models and neural stem cell assays. With a narrow kinome profile (only 5 of 271 kinases inhibited >75% at 10 μM), FINDY is the definitive chemical probe for folding-intermediate drug discovery and DYRK1A-specific proteostasis research.

Molecular Formula C16H17NO2S2Si
Molecular Weight 347.5 g/mol
Cat. No. B11936893
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFindy
Molecular FormulaC16H17NO2S2Si
Molecular Weight347.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=C2C(=O)NC(=S)S2)C#C[Si](C)(C)C
InChIInChI=1S/C16H17NO2S2Si/c1-19-13-6-5-11(9-12(13)7-8-22(2,3)4)10-14-15(18)17-16(20)21-14/h5-6,9-10H,1-4H3,(H,17,18,20)/b14-10-
InChIKeyJHFDWHHUUUMRLK-UVTDQMKNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

FINDY (1507367-37-4) DYRK1A Folding Intermediate Inhibitor for Neurological Research Procurement


FINDY (CAS 1507367-37-4) is a cell-permeable thioxothiazolidinone derivative that acts as a folding intermediate-selective inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) [1]. As a structural analog of the canonical ATP-competitive inhibitor RD0392, FINDY represents a novel class of kinase inhibitors that target the transitional folding state rather than the mature kinase [2]. This unique mechanism enables highly selective DYRK1A inhibition by suppressing intramolecular Ser97 autophosphorylation, a critical event in kinase maturation, leading to proteasomal degradation of newly synthesized DYRK1A [1]. The compound is primarily utilized in neuroscience research, particularly for investigating DYRK1A-related pathologies in Down syndrome and Alzheimer's disease models [1].

Why FINDY Cannot Be Substituted by ATP-Competitive DYRK1A Inhibitors in Research Applications


Conventional DYRK1A inhibitors such as INDY, proINDY, and harmine function through ATP-competitive binding to the conserved catalytic pocket of the mature kinase, leading to broad cross-reactivity with multiple DYRK family members and off-target kinases [1]. FINDY operates through a mechanistically distinct paradigm: it selectively targets the transiently exposed binding pocket present only during the kinase folding intermediate state, leaving the mature, fully folded kinase unaffected [1]. This fundamental difference means FINDY cannot be functionally substituted by ATP-competitive inhibitors in experiments requiring: (1) DYRK1A-specific degradation rather than enzymatic inhibition, (2) discrimination between DYRK1A and DYRK1B in cellular or in vivo models, or (3) investigation of folding intermediate-targeted therapeutic strategies . Substituting FINDY with INDY or similar ATP-competitive inhibitors introduces confounding DYRK1B inhibition and off-target effects that compromise experimental interpretation, as demonstrated in head-to-head Xenopus embryo studies .

FINDY Quantitative Differentiation Evidence for Scientific Procurement Decisions


Folding Intermediate-Selective Inhibition: Mechanistic Differentiation from ATP-Competitive Inhibitors

FINDY selectively targets the folding intermediate of DYRK1A, with no inhibitory activity against the mature, fully folded kinase. In contrast, the ATP-competitive inhibitor RD0392 (the parent compound from which FINDY is derived) potently inhibits the mature kinase with an IC50 of 1.3 nM [1]. FINDY's IC50 for Ser97 autophosphorylation inhibition in the folding intermediate state is 35 μM, representing a fundamentally different targeting mechanism .

DYRK1A Protein Folding Kinase Inhibition Mechanism Drug Discovery

DYRK1A vs DYRK1B Selectivity: Intra-Family Discrimination in Xenopus Embryo Model

In Xenopus laevis embryo rescue experiments, FINDY at 2.5 μM selectively rescued developmental malformations induced by DYRK1A overexpression but failed to rescue defects induced by DYRK1B overexpression. The comparator proINDY (a prodrug of the ATP-competitive inhibitor INDY) at the same concentration (2.5 μM) non-selectively rescued defects induced by both DYRK1A and DYRK1B overexpression [1].

DYRK1A DYRK1B Developmental Biology Xenopus Selectivity

Broad Kinome Selectivity: Limited Off-Target Kinase Inhibition Profile

When profiled against a panel of 271-275 kinases at 10 μM, FINDY demonstrated remarkably narrow off-target activity, inhibiting only five kinases (GSK3β, MARK4, PIM1, PIM3, PLK3) by over 75%. None of these showed over 85% inhibition [1][2]. In contrast, FINDY showed no inhibition (IC50 >10 μM) against the mature kinase activity of any DYRK family member (DYRK1A, DYRK1B, DYRK2, DYRK3), unlike ATP-competitive inhibitors which typically show nanomolar potency against multiple DYRK isoforms [1].

Kinase Profiling Selectivity Off-Target DYRK1A

Ser97 Autophosphorylation Inhibition: Primary Biochemical Activity Quantified

FINDY inhibits the intramolecular autophosphorylation of Ser97 in the DYRK1A folding intermediate with an IC50 of 35 μM . This inhibition leads to destabilization of newly synthesized DYRK1A and subsequent proteasomal degradation, reducing cellular DYRK1A protein levels rather than merely inhibiting its catalytic activity [1]. In contrast, the parent compound RD0392 inhibits mature DYRK1A kinase activity with an IC50 of 1.3 nM but does not selectively induce degradation of newly synthesized protein .

Ser97 Autophosphorylation DYRK1A Biochemical Assay

Proteasomal Degradation Induction: Functional Outcome Differentiation

Treatment of cultured cells with FINDY leads to proteasomal degradation of newly synthesized DYRK1A protein through suppression of Ser97 autophosphorylation, a critical maturation step [1]. In contrast, ATP-competitive inhibitors such as INDY and RD0392 bind to the mature kinase and inhibit its catalytic activity without inducing protein degradation . The FINDY derivative dp-FINDY, with approximately 100-fold improved potency, has been shown to destabilize endogenous DYRK1A in HEK293 cells [2].

Proteasomal Degradation Protein Turnover DYRK1A Cellular Assay

FINDY Optimal Research Application Scenarios Based on Evidence-Based Differentiation


Investigating DYRK1A-Specific Contributions in Neurodevelopmental Disorders

FINDY enables unambiguous attribution of neurodevelopmental phenotypes to DYRK1A versus DYRK1B in Xenopus embryo models, as demonstrated by selective rescue of DYRK1A-induced but not DYRK1B-induced malformations [1]. This application is critical for Down syndrome research, where DYRK1A triplication contributes to cognitive deficits, but confounding DYRK1B inhibition (observed with ATP-competitive inhibitors) complicates interpretation of target-specific effects [1].

Targeted Protein Degradation Studies for DYRK1A Homeostasis

For researchers investigating cellular mechanisms of DYRK1A protein turnover and quality control, FINDY provides the unique capability to induce proteasomal degradation of newly synthesized DYRK1A without affecting the mature kinase pool [1]. This mechanism-based degradation, mediated through Ser97 autophosphorylation inhibition (IC50 35 μM), cannot be achieved with any ATP-competitive DYRK inhibitor and enables novel investigations into kinase folding intermediates as therapeutic targets [2].

Folding Intermediate-Targeted Drug Discovery and Chemical Biology

As the prototypical folding intermediate-selective kinase inhibitor, FINDY serves as an essential positive control and chemical probe for screening campaigns aimed at identifying novel compounds that target transient protein folding states [1]. The compound's narrow kinome profile (only 5 of 271-275 kinases inhibited >75% at 10 μM) provides a clean selectivity baseline for benchmarking next-generation folding intermediate inhibitors, including the 100-fold more potent derivative dp-FINDY [2].

Neuronal Cell Culture Studies Requiring DYRK1A Isoform Selectivity

In primary neuronal cultures or neural stem cell models where DYRK1A and DYRK1B exhibit distinct and sometimes opposing functions, FINDY's complete inactivity against DYRK1B (IC50 >10 μM) enables selective manipulation of DYRK1A-dependent pathways without the confounding effects of DYRK1B inhibition that occur with INDY (IC50 0.23 μM for DYRK1B) or other ATP-competitive inhibitors [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Findy

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.